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Compound of Interest

Compound Name: 5-Cyclopropylpentanal

Cat. No.: B2521371 Get Quote

For Researchers, Scientists, and Drug Development Professionals

5-Cyclopropylpentanal is a versatile bifunctional molecule that incorporates a reactive

aldehyde moiety and a terminal cyclopropyl group. This unique structural combination makes it

a valuable building block in organic synthesis, particularly for the construction of complex

molecular architectures found in natural products and pharmaceutically active compounds. The

cyclopropyl group can impart desirable properties such as metabolic stability, conformational

rigidity, and unique electronic characteristics to target molecules. This document provides

detailed application notes and experimental protocols for the synthesis and utilization of 5-
cyclopropylpentanal in organic chemistry.

Synthesis of 5-Cyclopropylpentanal
Two primary synthetic routes to 5-Cyclopropylpentanal are highlighted: the oxidation of 5-

cyclopropyl-1-pentanol and the hydroformylation of 4-cyclopropyl-1-butene.

Oxidation of 5-Cyclopropyl-1-pentanol
The oxidation of the primary alcohol, 5-cyclopropyl-1-pentanol, to the corresponding aldehyde

is a common and effective method. Pyridinium chlorochromate (PCC) is a widely used reagent

for this transformation as it typically allows for the selective oxidation of primary alcohols to

aldehydes without significant over-oxidation to carboxylic acids[1][2][3].
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Experimental Protocol: Oxidation of 5-Cyclopropyl-1-pentanol with PCC

Materials:

5-Cyclopropyl-1-pentanol

Pyridinium chlorochromate (PCC)

Anhydrous Dichloromethane (DCM)

Silica gel

Anhydrous sodium sulfate

Diethyl ether

Celatom® or Celite®

Procedure:

To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous

dichloromethane (DCM, 5 mL per gram of alcohol) in a round-bottom flask, add a solution of

5-cyclopropyl-1-pentanol (1.0 equivalent) in anhydrous DCM.

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension

through a pad of silica gel or Celatom® to remove the chromium byproducts.

Wash the filter cake thoroughly with diethyl ether.

Combine the organic filtrates and wash sequentially with 1 M aqueous HCl, saturated

aqueous NaHCO₃, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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Purify the crude product by flash column chromatography on silica gel (eluting with a

hexane/ethyl acetate gradient) to afford 5-cyclopropylpentanal.

Quantitative Data:

Reagent/Product
Molecular Weight (
g/mol )

Molar Equivalents Typical Yield (%)

5-Cyclopropyl-1-

pentanol
128.21 1.0 -

Pyridinium

chlorochromate (PCC)
215.56 1.5 -

5-Cyclopropylpentanal 126.20 - 75-85

Synthesis Workflow: Oxidation of 5-Cyclopropyl-1-pentanol

5-Cyclopropyl-1-pentanol

Oxidation
(Room Temperature)

PCC, CH2Cl2

Workup & Purification 5-Cyclopropylpentanal

Click to download full resolution via product page

Caption: Workflow for the synthesis of 5-Cyclopropylpentanal via PCC oxidation.

Hydroformylation of 4-Cyclopropyl-1-butene
Hydroformylation, also known as the oxo process, is an atom-economical method for the

synthesis of aldehydes from alkenes. The reaction of 4-cyclopropyl-1-butene with a mixture of

carbon monoxide and hydrogen (syngas) in the presence of a rhodium catalyst can produce 5-
cyclopropylpentanal[4][5]. This method is particularly attractive for large-scale synthesis. The

regioselectivity of the hydroformylation (i.e., the ratio of the linear to branched aldehyde) can be

controlled by the choice of ligands on the rhodium catalyst.
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Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 4-Cyclopropyl-1-butene

Materials:

4-Cyclopropyl-1-butene (CAS: 7736-35-8)[6]

Rh(CO)₂(acac) (dicarbonylacetylacetonato rhodium(I))

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

Anhydrous toluene or other suitable solvent

Syngas (CO/H₂ = 1:1)

High-pressure reactor (autoclave)

Procedure:

In a glovebox, charge a high-pressure reactor with Rh(CO)₂(acac) (0.1-1 mol%) and the

phosphine ligand (e.g., PPh₃, 2-10 equivalents relative to Rh).

Add anhydrous, degassed toluene and 4-cyclopropyl-1-butene.

Seal the reactor, remove it from the glovebox, and purge with syngas (1:1 CO/H₂).

Pressurize the reactor to the desired pressure (e.g., 20-50 bar) with syngas.

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

Maintain the pressure by feeding syngas as it is consumed. Monitor the reaction progress by

GC analysis of aliquots.

After the reaction is complete, cool the reactor to room temperature and carefully vent the

excess gas.

Remove the solvent under reduced pressure and purify the resulting crude aldehyde by

distillation or column chromatography.

Quantitative Data:
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Parameter Value

Catalyst Loading (Rh) 0.1 - 1 mol%

Ligand to Metal Ratio (e.g., PPh₃/Rh) 2:1 to 10:1

Temperature 80 - 120 °C

Pressure (CO/H₂) 20 - 50 bar

Typical Yield 70 - 90%

Regioselectivity (linear:branched) Dependent on ligand and conditions

Hydroformylation Reaction Pathway

4-Cyclopropyl-1-butene

Hydroformylation

CO, H2
[Rh(CO)2(acac)], Ligand

5-Cyclopropylpentanal
(Linear Product)

Major

4-Cyclopropyl-2-methylbutanal
(Branched Product)

Minor

Click to download full resolution via product page

Caption: Rhodium-catalyzed hydroformylation of 4-cyclopropyl-1-butene.

Applications of 5-Cyclopropylpentanal in Organic
Synthesis
5-Cyclopropylpentanal serves as a key intermediate for the introduction of a five-carbon chain

terminating in a cyclopropyl group. Its aldehyde functionality allows for a wide range of

subsequent transformations.
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Olefination Reactions: The Wittig Reaction
The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds from

aldehydes and ketones[7][8][9][10]. 5-Cyclopropylpentanal can be readily converted to

various terminal or internal alkenes using appropriate phosphorus ylides. For instance, reaction

with methyltriphenylphosphonium bromide yields 6-cyclopropyl-1-hexene.

Experimental Protocol: Wittig Reaction of 5-Cyclopropylpentanal

Materials:

5-Cyclopropylpentanal

Methyltriphenylphosphonium bromide

n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride solution

Diethyl ether

Anhydrous magnesium sulfate

Procedure:

To a stirred suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in

anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.1

equivalents) dropwise at 0 °C.

Stir the resulting orange-red solution at room temperature for 1 hour to ensure complete

ylide formation.

Cool the ylide solution to 0 °C and add a solution of 5-cyclopropylpentanal (1.0 equivalent)

in anhydrous THF dropwise.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://nrochemistry.com/wittig-reaction/
http://www.orgsyn.org/demo.aspx?prep=CV5P0751
https://commonorganicchemistry.com/Rxn_Pages/Wittig/Wittig_in_situ.htm
https://portal.tpu.ru/SHARED/p/POTAPOV/edu/Tab1/%D0%9C%D0%B5%D1%82%D0%BE%D0%B4%D0%B8%D0%BA%D0%B0%20%D1%80%D0%B5%D0%B0%D0%BA%D1%86%D0%B8%D0%B8%20%D0%92%D0%B8%D1%82%D1%82%D0%B8%D0%B3%D0%B0.docx
https://www.benchchem.com/product/b2521371?utm_src=pdf-body
https://www.benchchem.com/product/b2521371?utm_src=pdf-body
https://www.benchchem.com/product/b2521371?utm_src=pdf-body
https://www.benchchem.com/product/b2521371?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2521371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC

analysis indicates complete consumption of the aldehyde.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluting with hexane)

to afford 6-cyclopropyl-1-hexene.

Quantitative Data:

Reagent/Product
Molecular Weight (
g/mol )

Molar Equivalents Typical Yield (%)

5-Cyclopropylpentanal 126.20 1.0 -

Methyltriphenylphosph

onium bromide
357.23 1.1 -

n-Butyllithium 64.06 1.1 -

6-Cyclopropyl-1-

hexene
124.22 - 80-90

Wittig Reaction Logical Flow
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Caption: Logical flow diagram for the Wittig olefination of 5-Cyclopropylpentanal.

Nucleophilic Addition: Grignard Reactions
Grignard reagents readily add to the carbonyl carbon of 5-cyclopropylpentanal to form

secondary alcohols. This reaction is a fundamental carbon-carbon bond-forming reaction,

allowing for the introduction of a wide variety of alkyl, aryl, and vinyl groups.

Experimental Protocol: Grignard Reaction with 5-Cyclopropylpentanal

Materials:

5-Cyclopropylpentanal

Methylmagnesium bromide (or other Grignard reagent) in THF or diethyl ether
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Anhydrous diethyl ether or THF

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

Procedure:

To a solution of 5-cyclopropylpentanal (1.0 equivalent) in anhydrous diethyl ether or THF in

a flame-dried, three-necked flask under an inert atmosphere, add the Grignard reagent (e.g.,

methylmagnesium bromide, 1.2 equivalents) dropwise at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 1-2 hours. Monitor the reaction by TLC.

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated

aqueous ammonium chloride solution.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluting with a

hexane/ethyl acetate gradient) to afford the corresponding secondary alcohol (e.g., 6-

cyclopropyl-2-hexanol).

Quantitative Data:

Reagent/Product
Molecular Weight (
g/mol )

Molar Equivalents Typical Yield (%)

5-Cyclopropylpentanal 126.20 1.0 -

Methylmagnesium

bromide
119.24 1.2 -

6-Cyclopropyl-2-

hexanol
142.24 - 85-95
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Grignard Reaction Experimental Workflow

5-Cyclopropylpentanal
in Anhydrous Ether/THF

Nucleophilic Addition
(0 °C to RT)

Grignard Reagent
(e.g., CH3MgBr)

Aqueous Workup
(sat. NH4Cl) Secondary Alcohol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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